(2E)-3-(2-fluoropyridin-3-yl)prop-2-enoicacid
CAS No.: 1564007-82-4
Cat. No.: VC18215721
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1564007-82-4 |
---|---|
Molecular Formula | C8H6FNO2 |
Molecular Weight | 167.14 g/mol |
IUPAC Name | (E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C8H6FNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12)/b4-3+ |
Standard InChI Key | GFHFUCLDRXGLLH-ONEGZZNKSA-N |
Isomeric SMILES | C1=CC(=C(N=C1)F)/C=C/C(=O)O |
Canonical SMILES | C1=CC(=C(N=C1)F)C=CC(=O)O |
Introduction
Structural and Electronic Properties
The (2E)-configuration of the prop-2-enoic acid moiety ensures a planar geometry, with the carboxylic acid group and fluoropyridine ring positioned trans to each other. This arrangement facilitates conjugation across the double bond, influencing the compound's electronic properties. The fluorine atom at the 2-position of the pyridine ring induces strong electron-withdrawing effects, which polarize the aromatic system and enhance the acidity of the carboxylic acid group .
Comparative analysis with structurally related compounds, such as (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one , reveals that fluorine substitution significantly alters molecular reactivity. For instance, the fluorine atom in the pyridine ring may engage in hydrogen bonding or dipole-dipole interactions, affecting crystallization behavior and solubility.
Table 1: Predicted Physicochemical Properties
Synthetic Methodologies
The synthesis of (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid can be inferred from analogous reactions in the literature. Two plausible routes are outlined below:
Knoevenagel Condensation
This method involves the condensation of 2-fluoropyridine-3-carbaldehyde with malonic acid in the presence of a catalytic base (e.g., piperidine). The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by dehydration to form the α,β-unsaturated acid .
Wittig Reaction
An alternative approach employs a phosphorane reagent to generate the double bond. The reaction between 2-fluoropyridin-3-ylmethyltriphenylphosphonium bromide and glyoxylic acid would yield the target compound :
Crystallographic and Spectroscopic Characterization
While no crystallographic data exists for this specific compound, insights can be drawn from related structures. For example, the title compound in crystallizes in the triclinic space group P1, with intermolecular hydrogen bonds forming chains along the a-axis. Similarly, (2E)-3-(2-fluoropyridin-3-yl)prop-2-enoic acid is expected to exhibit strong O—H⋯N hydrogen bonding between the carboxylic acid and pyridine nitrogen, influencing its crystal packing.
Key Spectral Signatures:
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IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1650 cm⁻¹ (C=C stretch).
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¹H NMR: A doublet at δ 6.8–7.2 ppm (pyridine protons), a singlet at δ 12.5 ppm (carboxylic acid proton), and trans-vinylic protons as a doublet of doublets near δ 6.2–6.5 ppm .
Challenges and Future Directions
Current gaps in knowledge include:
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Experimental validation of synthetic routes.
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Pharmacokinetic profiling (e.g., absorption, distribution).
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Toxicity screening and in vivo efficacy studies.
Further research should prioritize X-ray crystallography to resolve the compound’s three-dimensional structure and computational modeling to predict binding affinities against biological targets.
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